4-Hydroxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylic acid
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Overview
Description
4-Hydroxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylic acid is a complex organic compound that features a quinoline core structure with a boronate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of anthranilic acid derivatives with appropriate boron reagents under controlled conditions . The reaction conditions often include the use of palladium catalysts and bases to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline core or the boronate ester group.
Substitution: The boronate ester group can participate in substitution reactions, particularly in Suzuki–Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Hydroxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylic acid in chemical reactions involves the formation of reactive intermediates that facilitate the coupling process. In Suzuki–Miyaura coupling, the boronate ester group reacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but lack the boronate ester group.
Indole Derivatives: Indole derivatives have a similar aromatic structure and are used in various biological applications.
Uniqueness
The presence of the boronate ester group in 4-Hydroxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylic acid makes it particularly valuable in cross-coupling reactions, providing unique reactivity and versatility compared to other quinoline or indole derivatives .
Properties
IUPAC Name |
4-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BNO5/c1-15(2)16(3,4)23-17(22-15)9-5-6-12-10(7-9)13(19)11(8-18-12)14(20)21/h5-8H,1-4H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUIEEFGILEGDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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